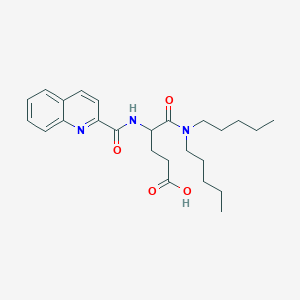

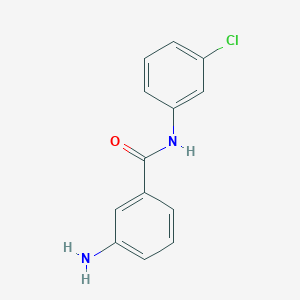

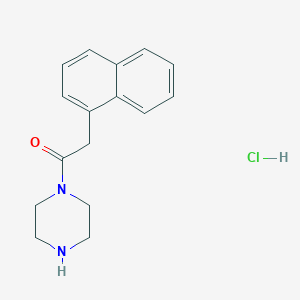

![molecular formula C44H32N2 B037616 N4,N4'-Di(naphtalèn-1-yl)-N4,N4'-diphényl-[1,1'-biphényl]-4,4'-diamine CAS No. 123847-85-8](/img/structure/B37616.png)

N4,N4'-Di(naphtalèn-1-yl)-N4,N4'-diphényl-[1,1'-biphényl]-4,4'-diamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Alpha-NPB, also known as 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl, is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Its primary target is the hole injection layer of the OLED .

Mode of Action

Alpha-NPB acts as an electron-donor hole-transporting material . When doped with tungsten oxide (WO3), it forms a hole injection layer that greatly improves the efficiency of OLEDs . The compound reduces the hole injection barrier and enhances the transport property, leading to low operational voltage and high efficiency .

Pharmacokinetics

In the context of oleds, the compound exhibits excellent thermal stability, which contributes to the overall performance and longevity of the devices .

Result of Action

The use of alpha-NPB in the hole injection layer of OLEDs results in devices with low operational voltage and high efficiency . It also improves the organic film morphology stability, which is crucial for the device’s performance at high temperatures .

Action Environment

The action of alpha-NPB is influenced by environmental factors such as temperature. Its thermal stability allows it to maintain its performance even at high temperatures, making it a valuable component in OLEDs . Other environmental factors that could potentially influence its action include pressure and humidity, although specific studies on these factors are currently lacking.

Orientations Futures

Research into the fundamental properties of the materials used in OLEDs, such as structure and vibrational modes, will help provide experimental probes which are required to gain insight into the processes leading to device degradation and failure . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with N-(1-naphthyl)-N-phenylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds.

Comparaison Avec Des Composés Similaires

- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine (TPD)

- N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine (VNPB)

- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP)

Comparison: 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl is unique due to its high hole mobility and stability during thermal deposition. Compared to TPD and VNPB, it offers better thermal stability and higher glass transition temperature, making it more suitable for applications requiring long-term stability and high performance .

Propriétés

IUPAC Name |

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHBKWKFFTZAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408009 | |

| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123847-85-8 | |

| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of α-NPD?

A1: The molecular formula of α-NPD is C44H32N2, and its molecular weight is 588.72 g/mol.

Q2: What spectroscopic data is available for α-NPD characterization?

A2: α-NPD has been extensively characterized using various spectroscopic techniques. Researchers have employed ¹H NMR, elemental analysis, and MALDI-TOF MS to confirm its chemical structure []. UV-Vis absorption and photoluminescence spectroscopy are routinely used to study its optical properties.

Q3: What is the primary application of α-NPD in OLEDs?

A4: α-NPD is widely employed as a hole transport layer (HTL) in OLEDs due to its efficient hole transport properties [, , ].

Q4: How does α-NPD contribute to the performance of OLEDs?

A5: α-NPD facilitates the injection and transport of holes from the anode to the emissive layer, enhancing charge carrier balance and improving device efficiency [, , ]. It can also act as a host material for blue emitters, contributing to white light emission [, ].

Q5: What are the typical layer thicknesses used for α-NPD in OLEDs?

A6: The thickness of the α-NPD layer in OLEDs typically ranges from 30 to 65 nm, depending on the device structure and desired performance [, , ].

Q6: How does the concentration of α-NPD affect its performance as a host material?

A7: Researchers have investigated the use of α-NPD as a host material for red-emitting materials like dioxolane-substituted pentacene derivatives. Studies show that higher concentrations of the red emitter can lead to aggregation, while lower concentrations exhibit efficient energy transfer from α-NPD and high photoluminescence quantum yield [].

Q7: How does α-NPD's performance compare to other hole transport materials?

A8: α-NPD demonstrates comparable or superior performance to other commonly used hole transport materials in terms of hole mobility and current efficiency [, ]. Its stability and ease of processing make it a favorable choice for OLED fabrication.

Q8: What are the limitations of α-NPD in OLED applications?

A9: One limitation of α-NPD is its relatively low glass transition temperature, which can lead to thermal instability at high operating temperatures. Researchers have explored alternatives with higher glass transition temperatures for improved device longevity [].

Q9: How does the interface between α-NPD and Alq3 affect OLED performance?

A11: The interface between α-NPD and Alq3 plays a crucial role in charge transport and recombination processes in OLEDs. Studies have revealed that the permanent dipole moment of Alq3 can induce charge accumulation at the interface, influencing the electric field distribution and device performance [, , ].

Q10: How does the concentration of Alq3 in an α-NPD matrix affect interfacial polarization?

A12: Research indicates that the degree of dipole alignment and interfacial polarization in α-NPD is maximized at a 1:1 blend ratio with Alq3. This effect is attributed to the competition between dipole-dipole interactions and the driving force for vertical orientation of Alq3 dipoles at the α-NPD surface [].

Q11: How does α-NPD contribute to the degradation of OLEDs?

A13: While α-NPD exhibits good stability compared to some electron transport materials, its degradation can still occur under continuous operation, albeit at a slower rate than materials like Alq3. Researchers have attributed the recoverable voltage change in α-NPD layers to changes in electronic characteristics, possibly due to ionic impurities [].

Q12: How does light irradiation during fabrication affect α-NPD-based OLEDs?

A14: Studies have shown that light irradiation during the fabrication of α-NPD-based OLEDs can induce a shift in the threshold voltage for hole injection and lead to the formation of charge traps in adjacent layers like Alq3 [, ]. This effect is linked to a reduction in charge density at the α-NPD/Alq3 interface, potentially caused by dipole moment ordering in Alq3.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

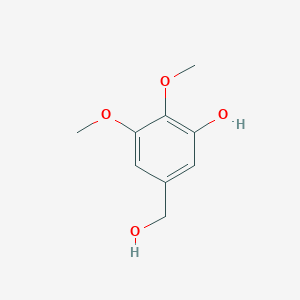

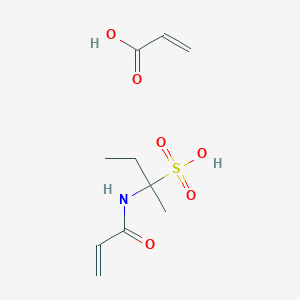

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)

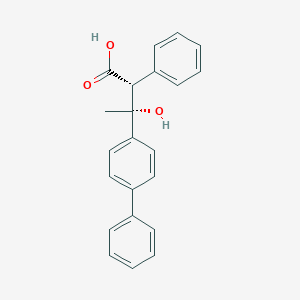

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)